![molecular formula C21H28BrNO2 B2558550 6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide CAS No. 2199161-05-0](/img/structure/B2558550.png)
6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide, also known as AM404, is a molecule that has been gaining attention in recent years due to its potential implications in various fields of research and industry. It is an extremely important basic heterocyclic intermediate for the synthesis of indole phthalocyanine dyes and is also a key intermediate for the synthesis of various photochromic dyes. It is widely used in phthalocyanine dyes, electroluminescent materials, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 1,1,2-Trimethyl-1H-benz[e]indole, a related compound, involves stirring a mixture at 20 °C for 0.5 hours and then refluxing for 6 hours. The reaction mixture is then poured onto ice and neutralized with sodium carbonate. The precipitate that forms is collected by filtration .Molecular Structure Analysis
The molecular formula of this compound is C21H28BrNO2 and it has a molecular weight of 406.364.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,2-Trimethyl-1H-benz[e]indole, a related compound, include a melting point of 111-117 °C, a boiling point of 338.66°C (rough estimate), a density of 0.7, and a refractive index of 1.5720 (estimate). It is insoluble in water at 20°C and is a yellow to brown crystalline powder .科学的研究の応用
Overview of Research Insights
The scientific inquiry into the compound 6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide spans across various fields, emphasizing its multifaceted applications. While the direct references to this compound in the literature are limited, insights from related research highlight the broader implications and potential of such compounds in scientific research. This discussion focuses on the surrounding context and applications of similar compounds to provide an informed perspective on the potential uses and significance of 6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide in scientific endeavors.
Synthetic and Biological Applications
Research on compounds structurally related to 6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide, such as indoles and their derivatives, demonstrates their importance in synthetic chemistry and potential biological applications. Indole synthesis, for instance, is a cornerstone in organic chemistry due to the indole nucleus's presence in many natural products and pharmaceuticals. The methodologies for indole synthesis are diverse and have evolved to provide efficient routes to a wide array of indole derivatives, highlighting the synthetic versatility and importance of indole structures in drug development and other areas of chemical research (Taber & Tirunahari, 2011).
Environmental Impacts and Analytical Methods
The environmental persistence and effects of similar compounds underscore the necessity for advanced analytical techniques and remediation strategies. For example, the study of oxygenated polycyclic aromatic hydrocarbons (OPAHs) in food illustrates the environmental relevance and potential health risks associated with such compounds, underscoring the importance of understanding their behavior, toxicity, and occurrence in various matrices. This research domain emphasizes the need for comprehensive analytical methodologies to assess the presence and impact of complex organic molecules in the environment and food sources, which may extend to compounds like 6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide (Ma & Wu, 2022).
特性
IUPAC Name |
6-(1,1,2-trimethyl-2H-benzo[e]indol-3-yl)hexanoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.BrH/c1-15-21(2,3)20-17-10-7-6-9-16(17)12-13-18(20)22(15)14-8-4-5-11-19(23)24;/h6-7,9-10,12-13,15H,4-5,8,11,14H2,1-3H3,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNQVPABQGCIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(N1CCCCCC(=O)O)C=CC3=CC=CC=C32)(C)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2558467.png)
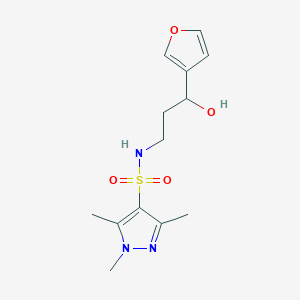
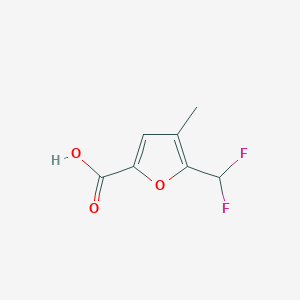
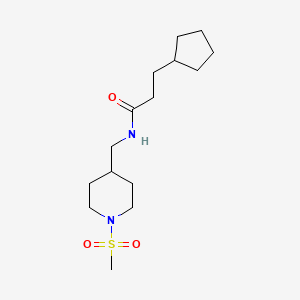
![Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558471.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate](/img/structure/B2558476.png)
![[(2R)-1-tert-Butoxycarbonylpyrrolidin-2-yl]methylzinc iodide solution](/img/structure/B2558477.png)
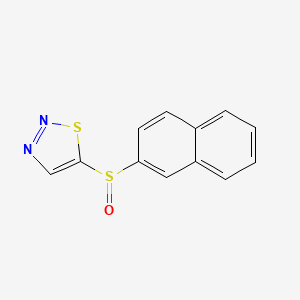
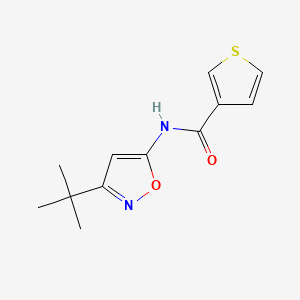

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2558487.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)